1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE
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Overview
Description
1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a pyridyl group and a sulfonyl group attached to a phenyl ring, which is further substituted with a sec-butyl group. The combination of these functional groups imparts distinct chemical and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the sec-butylphenyl sulfonyl chloride: This involves the reaction of sec-butylbenzene with chlorosulfonic acid under controlled conditions to yield sec-butylphenyl sulfonyl chloride.
Nucleophilic substitution reaction: The sec-butylphenyl sulfonyl chloride is then reacted with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the piperazine ring structure and exhibit similar biological activities.
Dichloroaniline derivatives: These compounds have similar aromatic substitution patterns and are used in similar applications.
Uniqueness
1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its sec-butyl group provides steric hindrance, affecting its interaction with molecular targets, while the sulfonyl and pyridyl groups contribute to its overall stability and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-3-16(2)17-7-9-18(10-8-17)25(23,24)22-14-12-21(13-15-22)19-6-4-5-11-20-19/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDQNWNFPCEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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